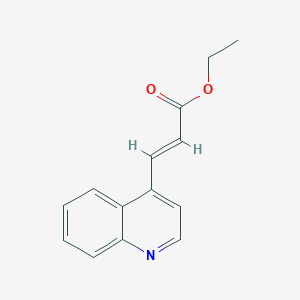

3-Quinolin-4-YL-acrylic acid ethyl ester

Description

Significance of Nitrogen-Containing Heterocyclic Systems in Chemical Science

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. wisdomlib.org This class of compounds is of paramount importance in chemical science, particularly in medicinal chemistry, due to their diverse pharmacological properties. wisdomlib.orgresearchgate.net Their unique structures are found in a vast array of biologically significant molecules, including nucleic acids, vitamins, hormones, and antibiotics. researchgate.netijcaonline.orgnih.gov

The presence of nitrogen atoms within the cyclic structure imparts specific properties, such as the ability to form hydrogen bonds and participate in various intermolecular interactions, which allows them to bind effectively to biological targets like enzymes and receptors. nih.gov More than 90% of new drugs reportedly contain a heterocyclic component, highlighting their critical role in drug discovery and development. researchgate.net These compounds form the backbone of numerous therapeutic agents with a wide range of activities, including antibacterial, antifungal, anticancer, and antimalarial properties. ijcaonline.orgresearchgate.net The versatility of nitrogen-containing heterocycles ensures their continued importance as a foundation for designing new therapeutic agents. ijcaonline.org

Importance of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry

Quinoline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in medicinal and synthetic organic chemistry. ontosight.ai Quinoline and its derivatives are found in various natural products and are key components in a multitude of pharmaceuticals. researchgate.netontosight.ai Their wide spectrum of biological activities includes antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The functionalization of the quinoline ring is a significant strategy in modern synthetic chemistry, allowing for the creation of a vast chemical space with enhanced pharmacological profiles. researchgate.netrsc.org Synthetic chemists focus on developing efficient and regioselective methods for modifying the quinoline structure to produce libraries of compounds for drug discovery. researchgate.netrsc.org The versatility of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry, continually inspiring the development of new synthetic methodologies and novel therapeutic agents. nih.govrsc.org

Role of Acrylic Acid Esters as Building Blocks in Organic Synthesis

Acrylic acid esters are the esters of acrylic acid, with the general formula CH₂=CHCOOR. wikipedia.org They are highly versatile monomers and building blocks in organic synthesis, primarily used in the production of polymers. wikipedia.orgfree.fr These polymers, known as acrylates, have widespread applications in paints, adhesives, textiles, and plastics. wikipedia.orgresearchgate.net

The properties of the resulting polymers are heavily influenced by the nature of the ester side chain. free.fr In organic synthesis, acrylic acid esters serve as valuable reagents. For instance, they are used in the synthesis of various pharmaceutical intermediates. wikipedia.org The production of acrylic esters typically involves the esterification of acrylic acid with an alcohol. researchgate.net The development of sustainable and efficient methods for synthesizing acrylic acid and its esters, potentially from renewable resources, is an active area of research. researchgate.netnih.gov

Contextualizing 3-Quinolin-4-YL-acrylic acid ethyl ester within the Quinoline and Acrylic Ester Families

This compound is a chemical compound that incorporates both the quinoline and acrylic acid ethyl ester moieties. evitachem.com This structure positions it as a hybrid molecule that may exhibit properties derived from both parent families. The quinoline part of the molecule is a key feature known for its diverse biological activities, while the acrylic acid ethyl ester component is a reactive functional group often used in polymerization and other chemical syntheses. wikipedia.orgevitachem.com The synthesis of this compound typically involves creating the quinoline derivative and then introducing the acrylic acid ester group, for example, through a palladium-catalyzed Heck reaction. evitachem.com

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 69976-10-9 |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| Synonyms | Ethyl 3-(quinolin-4-yl)acrylate, Ethyl 3-quinolin-4-ylprop-2-enoate |

The compound is primarily of interest in the fields of medicinal chemistry and materials science due to the combined functionalities of its constituent parts. evitachem.com

Structure

3D Structure

Properties

CAS No. |

448952-61-2 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

ethyl (E)-3-quinolin-4-ylprop-2-enoate |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)8-7-11-9-10-15-13-6-4-3-5-12(11)13/h3-10H,2H2,1H3/b8-7+ |

InChI Key |

RHFRZAJHLZYXMF-BQYQJAHWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |

Canonical SMILES |

CCOC(=O)C=CC1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Quinolin 4 Yl Acrylic Acid Ethyl Ester and Analogous Structures

Direct Synthesis Approaches to Quinoline-Acrylic Ester Hybrids

Direct methods focus on forming the carbon-carbon double bond of the acrylic acid moiety attached to the C4 position of the quinoline (B57606) ring. These classic organic reactions are fundamental in constructing such hybrid molecules.

Knoevenagel Condensation Strategies for Acrylic Acid Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like an amine (e.g., piperidine) or its salt. wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

For the synthesis of 3-Quinolin-4-YL-acrylic acid ethyl ester, the most direct Knoevenagel approach involves the condensation of quinoline-4-carboxaldehyde with a reagent providing the ethyl acrylate (B77674) moiety, such as ethyl acetate or ethyl cyanoacetate. The active methylene group in these reagents is deprotonated by the base, forming a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the desired product. researchgate.net

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a base and sometimes as a solvent, particularly when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often results in concomitant decarboxylation. organic-chemistry.org

Table 1: Key Components in Knoevenagel Condensation for this compound

| Component | Role | Example(s) |

|---|---|---|

| Carbonyl Compound | Electrophile | Quinoline-4-carboxaldehyde |

| Active Methylene Compound | Nucleophile Precursor | Ethyl acetate, Ethyl cyanoacetate, Diethyl malonate sigmaaldrich.com |

Michael Addition Reactions Involving Quinoline Precursors and Acrylates

The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net This reaction is typically catalyzed by a base. In the context of synthesizing quinoline-acrylic ester analogs, a quinoline-based nucleophile could be added to an acrylate derivative.

For instance, a nucleophilic quinoline species, such as a quinoline anion generated at a specific position, could potentially react with an appropriate acrylate acceptor. However, a more common strategy involves the addition of other nucleophiles (like thiols or amines) to a pre-formed quinoline-acrylic ester scaffold, leading to the synthesis of more complex analogs. researchgate.netmonash.edu The reaction involves the addition of a Michael donor, such as an enolate or other nucleophiles like amines and thiols, to an activated olefin like an acrylate ester. researchgate.net

While not a direct route to this compound itself, the Michael addition is crucial for the functionalization of this scaffold, enabling the creation of a diverse library of related compounds.

Multi-Component Condensation Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating significant portions of all starting materials. rsc.orgiau.ir Several named MCRs are employed for the synthesis of the quinoline core itself, which can be designed to bear the necessary functional groups for subsequent conversion to the acrylic acid ester.

The Doebner reaction, for example, is a classic MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The resulting carboxylic acid can then be esterified and further manipulated to form the acrylic side chain. Modern MCRs utilize various catalysts and conditions to improve yields and versatility, allowing for the construction of diverse quinoline scaffolds. rsc.orgnih.gov These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity. rsc.org

Catalytic Approaches in Quinoline and Acrylic Ester Synthesis

Modern synthetic chemistry heavily relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalysis in Carbon-Carbon Bond Formation

Transition metals like rhodium, palladium, and copper are widely used to catalyze the formation of carbon-carbon bonds essential for building complex molecules. These methods offer powerful alternatives to classical condensation reactions for assembling the quinoline framework.

Rhodium catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds through C-H activation and annulation reactions. rsc.orgacs.org These methods involve the directed cleavage of a typically unreactive carbon-hydrogen bond, followed by the insertion of a coupling partner to construct a new ring system.

In the synthesis of quinolines, Rh(III)-catalyzed annulation reactions can build the quinoline core from simpler aromatic and aliphatic precursors. For example, quinolines can be synthesized via the dehydrogenative annulation of N-arylmethanimines with an appropriate coupling partner like vinylene carbonate. acs.org Another approach involves the Rh(III)-catalyzed reaction of imidamides with cyclopropanols, where the cyclopropanol acts as a three-carbon synthon to form the quinoline ring. researchgate.net These advanced catalytic cycles provide efficient routes to substituted quinoline cores, which can then be elaborated to the final target molecule, this compound. The development of new dirhodium catalysts has also significantly advanced C-H amination processes, which are key steps in the synthesis of nitrogen-containing heterocycles. nih.gov

Table 2: Examples of Rhodium-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 3-Arylquinazolinones and alkynes | Rh(III) | Quinolino[2,1-b]quinazolinones | rsc.org |

| N-Arylmethanimines and vinylene carbonate | Rh(III) | C3,C4-nonsubstituted quinolines | acs.org |

Copper-Catalyzed Cascade Cyclization Processes

Copper catalysis has emerged as a powerful tool for the construction of heterocyclic frameworks through cascade reactions, which allow for the formation of multiple chemical bonds in a single operation. An efficient approach to synthesizing quinoline derivatives involves the copper-catalyzed intermolecular decarboxylative cascade cyclization. While this method has been extensively reported for the synthesis of 2-substituted quinolines, the principles can be adapted for other isomers. organic-chemistry.orgbgu.ac.il

One notable strategy involves a one-pot reaction of an aryl aldehyde, an aniline (B41778), and acrylic acid, catalyzed by an inexpensive copper salt such as copper(I) chloride (CuCl) in the presence of an iodine source. organic-chemistry.orgbgu.ac.ilresearchgate.net This domino strategy is valued for its operational simplicity, broad substrate tolerance, and good functional group compatibility. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through a radical pathway involving a single-electron transfer (SET) process under aerobic conditions. organic-chemistry.org

A typical reaction setup for a copper-catalyzed cascade cyclization leading to a quinoline core is summarized below:

| Parameter | Condition |

| Catalyst | Copper(I) chloride (CuCl) |

| Co-catalyst/Additive | Iodine (I2) |

| Reactants | Aryl aldehyde, Aniline, Acrylic acid derivative |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Atmosphere | Aerobic |

This table represents typical conditions for copper-catalyzed synthesis of 2-arylquinolines and serves as a basis for discussing the synthesis of other quinoline derivatives.

While direct synthesis of 4-substituted quinoline acrylic esters via this specific cascade has not been extensively detailed, the versatility of copper catalysis in C-N and C-C bond formation suggests its potential for developing novel pathways to the target molecule. organic-chemistry.orgbgu.ac.il

Nickel-Catalyzed Dehydrogenative Coupling Reactions

Nickel catalysis offers a cost-effective and sustainable alternative to precious metal-catalyzed reactions for C-H functionalization. beilstein-journals.org The direct dehydrogenative coupling of quinolines with acrylates represents a highly atom-economical approach to synthesizing compounds like this compound. These reactions typically involve the activation of a C-H bond on the quinoline ring, followed by coupling with an alkene.

Recent advancements have demonstrated the potential of nickel-catalyzed C-H functionalization for creating C-C bonds. umich.edumdpi.com For instance, the alkenylation of quinolines at various positions has been achieved using nickel catalysts, often in the presence of a directing group to control regioselectivity. The C5 alkenylation of quinolines with ethyl acrylate has been reported using a palladium catalyst, and similar reactivity could potentially be achieved with nickel-based systems. researchgate.net

A general representation of a nickel-catalyzed dehydrogenative coupling is as follows:

| Component | Example |

| Substrate | Quinoline derivative |

| Coupling Partner | Ethyl acrylate |

| Catalyst | Nickel complex (e.g., [Ni(MeTAA)]) |

| Conditions | Acceptorless, dehydrogenative |

This table illustrates the components of a nickel-catalyzed dehydrogenative coupling for quinoline synthesis.

The development of acceptorless dehydrogenative coupling reactions, where hydrogen gas is the only byproduct, is a particularly green approach. rsc.org While the direct C4-alkenylation of a quinoline ring with ethyl acrylate using nickel catalysis to form the target compound requires further investigation, the existing literature on nickel-catalyzed C-H activation provides a strong foundation for the development of such methodologies. umich.eduresearchgate.net

Organocatalytic Systems in Acrylic Ester Synthesis

Organocatalysis has gained significant traction as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. beilstein-journals.org For the synthesis of this compound and its analogs, organocatalytic methods, particularly those involving Michael additions, are highly relevant. sciencevision.org

The conjugate addition of a nucleophile to an activated alkyne, such as ethyl propiolate, is a key step that can be facilitated by organocatalysts. nih.gov For instance, the synthesis of functionalized quinolines can be achieved through a domino aza-Michael-aldol reaction catalyzed by chiral prolinol ethers. beilstein-journals.org In such a sequence, an amine first undergoes a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

The general principle of an organocatalytic Michael addition is outlined below:

| Feature | Description |

| Catalyst Type | Chiral amines (e.g., prolinol derivatives), Cinchona alkaloids |

| Key Intermediate | Enamine or Iminium ion |

| Reaction | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl |

| Substrates | 2-aminobenzaldehydes and acrylic acid derivatives |

This table outlines the key features of organocatalytic Michael additions relevant to the synthesis of quinoline acrylic esters.

The enantioselective synthesis of trisubstituted chiral 4H-chromenes through an organocatalyzed Michael-Michael cascade sequence has been reported, demonstrating the power of this approach in constructing complex heterocyclic systems with high stereocontrol. beilstein-journals.org A similar strategy could be envisioned for the synthesis of chiral dihydroquinoline acrylic acid esters, which could then be aromatized to the final product.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing environmentally benign and sustainable processes. The synthesis of quinoline derivatives has benefited significantly from such approaches, including the use of alternative energy sources and solvent-free reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented, offering a green alternative to traditional protocols.

Microwave-assisted synthesis can be conducted under solvent-free conditions or in the presence of environmentally benign solvents like water or ethanol (B145695). This approach not inly reduces reaction times but also often improves product yields.

Ultrasound Irradiation in Acrylic Acid Derivative Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of organic compounds. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. In the context of acrylic acid derivative synthesis, ultrasound has been shown to promote polymerization and other addition reactions. The use of ultrasound can lead to the formation of materials with uniform and porous structures.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free or "neat" reaction conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. A number of solvent-free methods for the synthesis of quinoline derivatives have been reported. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid-supported catalyst.

The advantages of solvent-free synthesis include:

Reduced waste and environmental pollution.

Increased reaction rates due to high reactant concentration.

Simplified work-up procedures.

Improved safety and cost-effectiveness.

For example, the Friedländer annulation, a classic method for quinoline synthesis, can be performed under solvent-free conditions using various catalysts, leading to high yields of the desired products. The use of reusable heterogeneous catalysts in these solvent-free reactions further enhances their green credentials.

Derivatization from Key Precursor Compounds

The construction of this compound often begins with a pre-formed quinoline scaffold, which is then elaborated to introduce the acrylic acid ethyl ester side chain. This approach relies on the availability of suitably functionalized quinoline precursors.

Utilization of Substituted Quinoline Carboxaldehydes

A primary and direct route to this compound involves the use of quinoline-4-carboxaldehyde as a key precursor. This aldehyde can be synthesized through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The Doebner reaction, a variation that combines an aniline, an aldehyde, and pyruvic acid, specifically yields quinoline-4-carboxylic acids, which can be subsequently converted to the required aldehyde. iipseries.orgnih.gov

Once quinoline-4-carboxaldehyde is obtained, the ethyl acrylate moiety is typically introduced via olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are standard methods for this transformation. For instance, the reaction of quinoline-4-carboxaldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, or a phosphonate carbanion derived from triethyl phosphonoacetate, can directly yield the desired this compound. These reactions are known for their reliability and stereochemical control, often favoring the formation of the E-isomer.

Another relevant approach is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or diethyl malonate, followed by subsequent chemical modifications to yield the final acrylic acid ester.

| Precursor | Reagent | Reaction Type | Product | Ref |

| Quinoline-4-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig Reaction | This compound | N/A |

| Quinoline-4-carboxaldehyde | Triethyl phosphonoacetate / Base | Horner-Wadsworth-Emmons | This compound | N/A |

| Quinoline-4-carboxaldehyde | Ethyl cyanoacetate / Base | Knoevenagel Condensation | Ethyl 2-cyano-3-(quinolin-4-yl)acrylate | scribd.com |

Transformations Involving Bromomethylated Quinolinones

Bromomethylated quinolinones serve as versatile precursors for a range of quinoline derivatives. The synthesis of these compounds can be achieved through the electrophilic intramolecular heterocyclization of appropriate precursors. For example, the bromination of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol yields 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. researchgate.net This bromomethylated intermediate can then undergo nucleophilic substitution reactions with various nucleophiles. researchgate.net

To synthesize a structure analogous to this compound from a bromomethylated quinoline, a multi-step sequence is typically required. One potential pathway involves converting the bromomethyl group into a phosphonium salt. This is achieved by reacting the bromomethyl quinoline with triphenylphosphine. The resulting phosphonium salt can then be used in a Wittig reaction with a suitable carbonyl compound, such as ethyl glyoxylate, to form the acrylic ester side chain. Alternatively, the bromomethyl group can be converted to an aldehyde via oxidation (e.g., Sommelet reaction or using dimethyl sulfoxide), which then serves as a precursor for the olefination reactions described in the previous section. scribd.com

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

| 4-(Bromomethyl)quinolin-2(1H)-one | 4-((4-Formylphenoxy)methyl)quinolin-2(1H)-one | Ethyl 2-cyano-3-(4-((2-oxo-1,2-dihydroquinolin-4-yl)methoxy)phenyl)acrylate | 3-(4-((2-oxo-1,2-dihydroquinolin-4-yl)methoxy)phenyl)acrylic acid ethyl ester |

| 4-(Bromomethyl)quinolin-2(1H)-one | (2-Oxo-1,2-dihydroquinolin-4-yl)methyltriphenylphosphonium bromide | N/A | This compound (via Wittig with ethyl glyoxylate) |

Rearrangement Reactions of Arylmethyl Azides

The construction of the quinoline ring system itself can be accomplished through rearrangement reactions involving arylmethyl azides. The Schmidt reaction, which involves the reaction of an azide with a carbonyl derivative under acidic conditions, is a classic example of such a rearrangement. wikipedia.orglibretexts.orgslideshare.net In the context of quinoline synthesis, an acid-promoted rearrangement of an arylmethyl azide can generate a reactive nitrilium ion intermediate. This intermediate can then be trapped by an alkyne in a cascade reaction sequence involving cyclization and oxidation to form the quinoline core. acs.org

A study demonstrated the synthesis of 3-bromoquinoline derivatives by reacting arylmethyl azides with bromophenyl acetylene in the presence of triflic acid (TfOH), followed by oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). acs.org This methodology provides a route to functionalized quinolines that can be further elaborated. For instance, the resulting 3-bromoquinoline could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Heck reaction with ethyl acrylate, to install the desired side chain at the C3 position. However, to obtain the target this compound, this strategy would require a different substitution pattern on the starting materials to place the acrylate group at the C4-position.

A general procedure for synthesizing quinoline-3-carboxylates from arylmethyl azides and ethyl propiolate has been developed. rsc.org The reaction is promoted by triflic acid, and the intermediate dihydroquinoline is oxidized to the quinoline product. rsc.org

| Arylmethyl Azide | Alkyne | Conditions | Product | Yield |

| Benzyl azide | Bromophenyl acetylene | 1. TfOH, 2. DDQ | 3-Bromo-4-phenylquinoline | 72% |

| o-Tolylmethyl azide | Bromophenyl acetylene | 1. TfOH, 2. DDQ | 3-Bromo-8-methyl-4-phenylquinoline | 61% |

| Benzyl azide | Ethyl propiolate | 1. TfOH, 2. DDQ | Ethyl quinoline-3-carboxylate | 79% |

| 4-Methylbenzyl azide | Ethyl propiolate | 1. TfOH, 2. DDQ | Ethyl 6-methylquinoline-3-carboxylate | 76% |

Regioselective Functionalization Strategies

Direct functionalization of the quinoline C-H bonds represents a highly atom- and step-economical approach to synthesize substituted quinolines. mdpi.comnih.gov These methods avoid the need for pre-functionalized starting materials and often rely on transition metal catalysis.

C-H Activation Methodologies on the Quinoline Ring

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinoline. nih.govacs.org While the C2 and C8 positions of the quinoline ring are often the most reactive due to electronic effects and the directing ability of the nitrogen atom, methodologies for functionalizing other positions have been developed. nih.gov

Direct C-H functionalization at the C4 position of quinoline is challenging but can be achieved under specific conditions. These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium, iridium) that coordinates to the quinoline and facilitates the cleavage of a specific C-H bond. The resulting organometallic intermediate then reacts with a coupling partner, such as ethyl acrylate, to form the desired product. The development of specific ligands and reaction conditions is crucial for controlling the regioselectivity of these transformations.

Role of N-Oxide Formation as a Directing Group

The formation of a quinoline N-oxide is a widely used strategy to control the regioselectivity of C-H functionalization reactions. researchgate.netresearchgate.net The N-oxide group acts as an effective directing group, coordinating to the metal catalyst and positioning it in close proximity to specific C-H bonds. acs.org This strategy has been extensively employed for the functionalization of the C2 and C8 positions of the quinoline ring. acs.orgrsc.orgnih.gov

The mechanism typically involves the formation of a five-membered metallacycle intermediate, which enhances the reactivity of the C-H bond at the C8 position, or a related intermediate for C2 activation. nih.gov Following the C-H activation step, the resulting organometallic species reacts with the coupling partner. The N-oxide group can often be removed in a subsequent step to yield the functionalized quinoline.

While C2 and C8 are the most common sites for N-oxide directed functionalization, palladium-catalyzed C2-alkenylation of quinoline N-oxides with acrylates has been reported. nih.gov A study by Cui et al. showed that coupling of quinoline N-oxide with ethyl acrylate using a Pd(OAc)₂ catalyst in NMP solvent afforded the C2-alkenylated product in good yield. nih.gov Although this directs the functionalization to the C2 position rather than the C4 position required for the title compound, it illustrates the power of the N-oxide directing group strategy in creating C-C bonds on the quinoline scaffold. Achieving C4-selectivity would require the development of novel catalytic systems that can override the intrinsic preference for C2 and C8 functionalization.

| Substrate | Coupling Partner | Catalyst / Conditions | Product Position | Yield |

| Quinoline N-oxide | Benzene (B151609) | Pd(OAc)₂, Ag₂CO₃ | C2-Arylation | 56% mdpi.com |

| Quinoline N-oxide | N-Benzylindole | Pd(OAc)₂, Ag₂CO₃ | C2-Heteroarylation | 68% nih.gov |

| Quinoline N-oxide | Ethyl acrylate | Pd(OAc)₂, NMP | C2-Alkenylation | 97% nih.gov |

| Quinoline N-oxide | Maleimides | Rh(III) catalyst | C8-Alkylation | Good to Excellent rsc.org |

Chemical Reactivity and Transformations of 3 Quinolin 4 Yl Acrylic Acid Ethyl Ester

Reactions of the Acrylic Ester Moiety

The acrylic ester portion of the molecule contains two reactive sites: the ester group and the α,β-unsaturated system. These sites are susceptible to a range of reactions, including hydrolysis, transesterification, reduction, and conjugate addition.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of 3-quinolin-4-yl-acrylic acid ethyl ester can be readily transformed into other functional groups through hydrolysis and transesterification reactions.

Ester Hydrolysis:

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-quinolin-4-yl-acrylic acid. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. mdpi.com This reaction is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward.

Reaction Scheme:

this compound + NaOH(aq) → Sodium 3-quinolin-4-yl-acrylate + Ethanol (B145695)

Sodium 3-quinolin-4-yl-acrylate + H₃O⁺ → 3-Quinolin-4-yl-acrylic acid + Na⁺ + H₂O

Transesterification:

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This process is an equilibrium reaction, and to drive it to completion, the alcohol reactant is often used in large excess, or the ethanol by-product is removed as it is formed. lookchem.com This method allows for the synthesis of a variety of esters of 3-quinolin-4-yl-acrylic acid.

| Catalyst | Reactant Alcohol (R-OH) | Product |

| Acid (e.g., H₂SO₄) | Methanol | 3-Quinolin-4-yl-acrylic acid methyl ester |

| Base (e.g., NaOR) | Propanol | 3-Quinolin-4-yl-acrylic acid propyl ester |

| Solid Base (e.g., CsF/α-Al₂O₃) | n-Hexanol | 3-Quinolin-4-yl-acrylic acid hexyl ester |

Reductions of the Olefinic and Ester Groups

The olefinic double bond and the ester group of this compound can be selectively or fully reduced using various reducing agents.

Reduction of the Olefinic Group (1,4-Reduction):

The conjugated double bond can be selectively reduced without affecting the ester group through a process known as 1,4-reduction or conjugate reduction. Catalytic hydrogenation is a common method for this transformation. For instance, iridium-catalyzed transfer hydrogenation using formic acid as a hydride source in water can selectively reduce the C=C bond of α,β-unsaturated esters. mdpi.com

Reaction Conditions:

Catalyst: [Ir(Cp*)Cl₂]₂ with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand

Hydrogen Source: Formic acid

Solvent: Water

This selective reduction yields ethyl 3-(quinolin-4-yl)propanoate.

Reduction of the Ester Group:

The ester functionality can be reduced to a primary alcohol. This typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reagent will also reduce the olefinic double bond. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. The product of this reaction is 3-(quinolin-4-yl)propan-1-ol.

It is possible to achieve selective reduction of the ester in the presence of the α,β-unsaturated system, though this can be challenging. One approach involves the in-situ protection of the α,β-unsaturated ester, followed by reduction and deprotection. nih.gov

Conjugate Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated system in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. In these reactions, the nucleophile adds to the β-carbon of the acrylic moiety.

Aza-Michael Addition:

Primary and secondary amines can add to the α,β-unsaturated ester in an aza-Michael addition reaction. This is a powerful method for forming carbon-nitrogen bonds. The reaction can often be carried out under neat conditions or in a solvent, and can sometimes be accelerated by catalysts such as Lewis acids or bases.

Thiol-Michael Addition:

Thiols are also effective nucleophiles for the conjugate addition to α,β-unsaturated esters, a reaction known as the thiol-Michael addition. This reaction is often catalyzed by a base or a nucleophile, such as an amine or a phosphine, which generates a thiolate anion that then acts as the nucleophile. nsf.govrsc.org

Addition of Organometallic Reagents:

Organometallic reagents can also participate in conjugate addition reactions. While strong organometallic reagents like Grignard reagents may favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are known to selectively perform 1,4-addition to α,β-unsaturated esters. libretexts.org This allows for the introduction of a variety of alkyl and aryl groups at the β-position.

| Nucleophile Type | Example Nucleophile | Product |

| Amine | Diethylamine | Ethyl 3-(diethylamino)-3-(quinolin-4-yl)propanoate |

| Thiol | Ethanethiol | Ethyl 3-(ethylthio)-3-(quinolin-4-yl)propanoate |

| Organocuprate | Lithium dimethylcuprate | Ethyl 3-methyl-3-(quinolin-4-yl)propanoate |

Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The reactivity is influenced by the presence of the electron-withdrawing pyridine (B92270) ring fused to the benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring typically occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The reaction usually proceeds via the protonated quinolinium ion, as the reaction conditions are often acidic.

Position of Substitution:

Electrophilic attack on the quinolinium ion occurs preferentially at the C5 and C8 positions of the benzene ring. This is because the intermediates formed by attack at these positions are more stable than those formed by attack at C6 and C7. quimicaorganica.org

The 4-(ethyl acrylate) substituent is an electron-withdrawing group and will further deactivate the quinoline ring towards electrophilic attack. However, it will still direct incoming electrophiles to the 5 and 8 positions of the benzenoid ring.

Typical Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Major Products |

| Nitration | HNO₃ / H₂SO₄ | A mixture of 5-nitro- and 8-nitro-3-quinolin-4-yl-acrylic acid ethyl ester |

| Halogenation | Br₂ / H₂SO₄ | A mixture of 5-bromo- and 8-bromo-3-quinolin-4-yl-acrylic acid ethyl ester |

| Sulfonation | SO₃ / H₂SO₄ | A mixture of 5-sulfonic acid and 8-sulfonic acid derivatives of this compound |

Metal-free halogenation protocols have also been developed for the regioselective halogenation of substituted quinolines. rsc.org

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic substitution on the quinoline ring occurs on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. The presence of a good leaving group, such as a halide, at these positions facilitates the reaction.

If this compound were to be modified to have a leaving group at the 4-position (e.g., 4-chloroquinoline (B167314) precursor), it would be susceptible to nucleophilic attack at this position. The reaction generally proceeds through an addition-elimination mechanism. wikipedia.org

Synthesis of 4-Aminoquinolines:

A common example of nucleophilic substitution on the quinoline core is the synthesis of 4-aminoquinolines from 4-chloroquinolines. A wide variety of primary and secondary amines can be used to displace the chloride. nih.govfrontiersin.org

Reaction Scheme (with a hypothetical 4-chloro precursor):

4-Chloro-quinoline derivative + R₂NH → 4-(Dialkylamino)-quinoline derivative + HCl

The reactivity of 4-haloquinolines in nucleophilic substitution reactions can be influenced by substituents on the quinoline ring and the reaction conditions. researchgate.net

Cycloaddition Reactions Involving the Quinoline System

While the electron-deficient nature of the quinoline ring generally makes it less reactive as a diene in conventional Diels-Alder reactions, its derivatives can participate in cycloaddition processes under specific conditions, particularly in aza-Diels-Alder reactions where the nitrogen-containing ring acts as a dienophile. The presence of the acrylate (B77674) substituent at the 4-position can influence the electronic properties of the quinoline system, potentially modulating its reactivity in such transformations.

Research into the cycloaddition reactions of quinoline derivatives has explored various strategies, including the Povarov reaction, which involves an electron-rich alkene or alkyne reacting with an imine generated from an aniline (B41778) and a benzaldehyde (B42025) in a formal aza-Diels-Alder [4+2]-cycloaddition. This approach has been successfully employed for the synthesis of a variety of quinoline-containing polycyclic structures.

Furthermore, 1,3-dipolar cycloadditions represent a viable pathway for the construction of five-membered heterocyclic rings fused to or substituted on the quinoline core. In these reactions, a 1,3-dipole, such as a nitrone or an azide, reacts with a dipolarophile. The acrylate moiety in this compound can act as a dipolarophile. For instance, the reaction of nitrones with alkenes is a well-established method for the synthesis of isoxazolidine (B1194047) rings. chesci.comchem-station.com Similarly, azides can react with the double bond of the acrylate to form triazoline rings. nih.govwikipedia.org The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. researchgate.net

Functional Group Interconversions and Derivatization

The ester functionality in this compound is a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Formation of Amides and Hydrazides from the Ester

The conversion of the ethyl ester to amides and hydrazides is a fundamental transformation. Amides are typically synthesized by the direct aminolysis of the ester with a primary or secondary amine. This reaction can be facilitated by heating or by using catalysts to enhance the reaction rate.

The formation of the corresponding hydrazide is readily achieved by reacting the ester with hydrazine (B178648) hydrate, often in a suitable solvent such as ethanol. rsc.org This reaction is generally efficient and proceeds under mild conditions, providing the acyl hydrazide in good yield. The resulting 3-quinolin-4-yl-acrylic acid hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.

| Starting Material | Reagent | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine (R1R2NH) | 3-Quinolin-4-YL-N-(substituted)acrylamide | Heating or Catalysis | Variable |

| This compound | Hydrazine Hydrate (N2H4·H2O) | 3-Quinolin-4-YL-acrylic acid hydrazide | Ethanol, Reflux | Good |

Heterocyclic Ring Formation from Reactive Intermediates

The acrylic acid hydrazide derived from this compound serves as a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions with appropriate bifunctional reagents.

For instance, the reaction of the hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in an appropriate solvent often leads to the formation of pyrazole (B372694) derivatives. researchgate.net The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be envisioned through the reaction of suitable precursors with amidines or related compounds. While direct conversion from the acrylic ester is less common, intermediates derived from it can be utilized. For example, a chalcone-like intermediate, which could be synthesized from a related quinoline derivative, can undergo cyclocondensation with guanidine (B92328) to form a pyrimidine ring. nih.gov

The versatility of the reactive intermediates derived from this compound allows for the construction of a diverse library of heterocyclic compounds appended to the quinoline core, which is of significant interest in the development of new therapeutic agents and functional materials.

| Reactive Intermediate | Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|---|

| 3-Quinolin-4-YL-acrylic acid hydrazide | 1,3-Dicarbonyl Compound | Pyrazole | Cyclocondensation |

| Chalcone-like quinoline derivative | Guanidine | Pyrimidine | Cyclocondensation |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom, as well as their connectivity.

The ¹H NMR spectrum of 3-Quinolin-4-YL-acrylic acid ethyl ester is predicted to show distinct signals corresponding to the protons of the quinoline (B57606) ring, the vinylic protons of the acrylate (B77674) moiety, and the ethyl ester group.

Quinoline Ring Protons: The six protons on the quinoline ring would appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns depend on their position on the bicyclic system. For example, the proton at the C2 position is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

Vinylic Protons: The two protons on the acrylic double bond (-CH=CH-) are expected to appear as doublets. The proton attached to the carbon adjacent to the quinoline ring would likely resonate at a higher chemical shift compared to the proton adjacent to the carbonyl group. A large coupling constant (J value), typically in the range of 12-18 Hz, would confirm their trans configuration.

Ethyl Ester Protons: The ethyl group (-OCH₂CH₃) would give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet, appearing further downfield (around δ 4.2 ppm), is due to coupling with the three adjacent methyl protons. The triplet, appearing more upfield (around δ 1.3 ppm), results from coupling with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-H | 7.5 - 9.0 | Multiplets, Doublets | - |

| Vinylic-H (α to C=O) | 6.5 - 7.0 | Doublet | ~15 |

| Vinylic-H (β to C=O) | 7.8 - 8.2 | Doublet | ~15 |

| -OCH₂CH₃ | ~4.2 | Quartet | ~7 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, as there are no elements of symmetry in the molecule that would make any carbons chemically equivalent.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165-175 ppm.

Quinoline and Vinylic Carbons: The carbons of the quinoline ring and the vinylic carbons of the acrylate group would resonate in the δ 110-155 ppm region. The carbon atom of the quinoline ring attached to the acrylic group (C4) would have a characteristic chemical shift within this range.

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing upfield around δ 14-18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Quinoline & Vinylic Carbons | 110 - 155 |

| -OCH₂CH₃ | 60 - 65 |

While specific experimental 2D NMR data is not available, these techniques are instrumental in confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations include the coupling between the two vinylic protons and the coupling between the methylene and methyl protons of the ethyl group. It would also show the connectivity between adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton and carbon assignments for all CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (over two to three bonds). This is particularly powerful for establishing connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the vinylic protons and the ester carbonyl carbon, and crucially, between the vinylic protons and the carbons of the quinoline ring, confirming the attachment point of the acrylic acid ethyl ester group to the quinoline scaffold.

DEPT experiments are used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

DEPT-90: Only signals from CH (methine) carbons would appear in this spectrum. This would include the signals for the CH groups in the quinoline ring and the two vinylic carbons.

DEPT-135: This spectrum provides more comprehensive information. CH and CH₃ carbons would appear as positive signals, while CH₂ carbons would appear as negative signals. Quaternary carbons (like the carbonyl carbon and the substituted carbons of the quinoline ring) would be absent.

Table 3: Expected DEPT-135 Spectrum Results

| Carbon Type | Expected Signal Phase |

|---|---|

| CH (Quinoline, Vinylic) | Positive |

| CH₂ (Ethyl) | Negative |

| CH₃ (Ethyl) | Positive |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected. Because it is an α,β-unsaturated ester, this band typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com

C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds of the acrylate moiety and the aromatic quinoline ring are expected in the 1650-1450 cm⁻¹ region.

C-O Stretching: The ester functional group will also exhibit strong C-O stretching vibrations. Two bands are typically observed in the region of 1300-1000 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

Table 4: Predicted Major IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| α,β-Unsaturated Ester | C=O Stretch | 1730 - 1715 | Strong |

| Alkene / Aromatic | C=C Stretch | 1650 - 1450 | Medium-Weak |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the molecular structure.

Molecular Ion Peak: For this compound (C₁₄H₁₃NO₂), the exact mass is approximately 227.095 u. In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at this m/z value, confirming the elemental composition. evitachem.com

Fragmentation Pattern: The molecule is expected to undergo predictable fragmentation upon ionization. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 u) or the loss of an ethylene (B1197577) molecule (C₂H₄, 28 u) via a McLafferty rearrangement if structurally possible, though direct fragmentation is more likely here. The cleavage of the bond between the quinoline ring and the acrylate side chain could also generate significant fragment ions, providing further structural evidence.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, an HRMS analysis would be expected to yield a highly accurate mass measurement.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass |

| [M+H]⁺ | 228.1019 |

| [M+Na]⁺ | 250.0838 |

| [M+K]⁺ | 266.0578 |

| [M-H]⁻ | 226.0873 |

This table presents the calculated theoretical exact masses for various adducts of the target compound. The observation of an experimental mass that aligns closely with one of these theoretical values would provide strong evidence for the compound's elemental formula, C14H13NO2.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar molecules. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would likely show the protonated molecule [M+H]⁺ as the base peak. Further fragmentation of this ion (MS/MS) would provide valuable information about the compound's structure by revealing characteristic neutral losses.

Table 2: Expected ESI-MS Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 228.10 | Loss of ethanol (B145695) | 182.06 | 46.04 |

| 228.10 | Loss of ethoxy radical | 183.07 | 45.03 |

| 228.10 | Loss of acrylic acid ethyl ester moiety | 129.06 | 99.04 |

This table outlines the plausible fragmentation pathways for the protonated molecule. Observing these specific product ions would help to confirm the connectivity of the quinoline, acrylic acid, and ethyl ester components.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment is another soft ionization technique, often used for less volatile or thermally labile compounds. In a FAB-MS analysis of this compound, the sample would be mixed with a matrix (such as glycerol (B35011) or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms. The resulting spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺.

Table 3: Anticipated FAB-MS Molecular Ion Data for this compound

| Matrix | Ionization Mode | Expected Molecular Ion (m/z) |

| Glycerol | Positive | 228 |

| m-Nitrobenzyl alcohol | Positive | 228 |

This table indicates the expected molecular ion peak that would be observed using common matrices in FAB-MS. The detection of this peak would corroborate the compound's molecular weight.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C14H13NO2. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the empirical formula and assess the purity of the sample.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 73.99 | Data not available |

| Hydrogen (H) | 5.77 | Data not available |

| Nitrogen (N) | 6.16 | Data not available |

| Oxygen (O) | 14.08 | Data not available |

This table presents the calculated elemental composition. A close correlation between experimental and theoretical values is a fundamental requirement for the structural confirmation of a synthesized compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgnih.gov It is widely employed to determine molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. scirp.org Calculations for quinoline-based systems are commonly performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311G(d,p), which provide a good balance between accuracy and computational cost. scirp.orgresearchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Quinolin-4-YL-acrylic acid ethyl ester, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure features a planar quinoline (B57606) ring system connected to a flexible acrylic acid ethyl ester side chain. The key rotatable bonds in the side chain, particularly around the C-C single bonds and the C-O ester bond, allow for different conformations. Conformational analysis would systematically rotate these bonds to identify the global energy minimum and other low-energy conformers. In related quinoline derivatives, DFT calculations have been used to determine precise geometric parameters. arabjchem.org For instance, the C-N bond lengths within the quinoline ring are typically intermediate between single and double bonds, indicating electron delocalization. arabjchem.org

Below is a table of illustrative optimized geometric parameters for a quinoline derivative, demonstrating the type of data obtained from DFT calculations.

| Parameter | Typical Value (Å or °) |

|---|---|

| C4-N7 (ring) Bond Length | 1.361 |

| C8-N7 (ring) Bond Length | 1.319 |

| C-C (aromatic) Bond Length | 1.373 - 1.422 |

| C=O (ester) Bond Length | ~1.21 |

| C-O (ester) Bond Length | ~1.35 |

| C-N-C (ring) Bond Angle | ~117.5° |

| C-C-C (ring) Bond Angle | ~119-121° |

Note: The values are based on data for 5,7-dichloro-8-hydroxy-2-methyl quinoline and are for illustrative purposes only. arabjchem.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. rsc.orgnih.gov A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO is likely distributed over the electron-accepting acrylic ester portion of the molecule. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. scirp.org DFT calculations for various quinoline derivatives have reported energy gaps typically ranging from 1.9 to 3.9 eV. researchgate.netrsc.orgresearchgate.net

| Parameter | Illustrative Value (eV) |

|---|---|

| EHOMO | -5.78 |

| ELUMO | -3.85 |

| Energy Gap (ΔE) | 1.93 |

Note: Values are representative examples from a study on various quinoline derivatives and are for illustrative purposes. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is crucial for predicting how it will interact with other molecules. arabjchem.orgwolfram.com The map is colored to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials. arabjchem.org

In the MEP map of this compound, the most negative regions (red) are expected to be located around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group due to their lone pairs of electrons. These sites are the most likely to participate in hydrogen bonding or coordinate with electrophiles. researchgate.net Conversely, the hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

By combining insights from frontier orbital analysis and MEP maps, the reactivity and regioselectivity of this compound can be predicted. The MEP map identifies the most electron-rich and electron-poor sites, while the HOMO and LUMO distributions indicate where the molecule is most likely to donate or accept electrons in a chemical reaction.

The nitrogen atom and the carbonyl oxygen are predicted to be the primary centers for electrophilic attack and hydrogen bond acceptance. The delocalized π-system of the quinoline ring, being the location of the HOMO, is the main site of electron donation. The acrylic ester moiety, which influences the LUMO, acts as an electron-withdrawing group, making the conjugated system a potential site for nucleophilic addition reactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein or enzyme. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antiviral properties, by interacting with various biological targets. nih.govijprajournal.comnih.gov For this compound, docking studies could be performed against relevant protein targets to assess its potential as an inhibitor. For example, quinolines have been docked against HIV reverse transcriptase nih.gov, cancer-related proteins like topoisomerase I nih.gov, and various kinases. researchgate.net The docking process yields a score, typically in kcal/mol, which estimates the binding free energy, and reveals key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. nih.gov

The table below presents a hypothetical docking result to illustrate the type of information generated.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase (e.g., 2XOI) | -6.5 | LYS-7, GLU-9 | Hydrogen Bond with Quinoline-N |

| VAL-14, ILE-18 | Hydrophobic Interaction with Quinoline Ring | ||

| TRP-12 | π-π Stacking with Quinoline Ring |

Note: This data is illustrative, based on general findings for quinoline derivatives against various targets. nih.govijprajournal.com

Quantum Chemical Parameters and Thermodynamic Function Calculations

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors, known as quantum chemical parameters, can be calculated. researchgate.netresearchgate.net These parameters provide quantitative measures of a molecule's reactivity and stability. arabjchem.org

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO ajchem-a.com

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2 arabjchem.org

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). arabjchem.org

| Parameter | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.78 eV |

| Electron Affinity (A) | -ELUMO | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 0.965 eV |

| Chemical Softness (S) | 1 / η | 1.036 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.815 eV |

| Electrophilicity Index (ω) | μ² / 2η | 11.98 eV |

Note: Values are calculated from the illustrative HOMO/LUMO energies provided in section 5.1.2.

Furthermore, DFT calculations can predict various thermodynamic functions at a given temperature. scirp.orgscirp.org These parameters are essential for understanding the stability and behavior of the molecule under different thermal conditions.

| Thermodynamic Parameter (at 298.15 K) | Illustrative Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 145.2 kcal/mol |

| Thermal Energy (E) | 153.8 kcal/mol |

| Specific Heat Capacity (Cv) | 45.1 cal/mol·K |

| Entropy (S) | 105.3 cal/mol·K |

Note: These values are based on calculations for the parent quinoline molecule and are provided for illustrative purposes. scirp.orgresearchgate.net

Computational Elucidation of Reaction Mechanisms

A comprehensive review of scientific literature indicates that specific computational studies detailing the reaction mechanism for the synthesis of this compound have not been extensively reported. The formation of this compound is generally presumed to proceed through established condensation reactions, such as the Knoevenagel or Perkin-type reactions, which involve the reaction of quinoline-4-carbaldehyde (B127539) with a derivative of acetic acid, like ethyl acetate, in the presence of a basic catalyst.

Therefore, this section cannot present detailed research findings or data tables on the computational elucidation of the reaction mechanism for this compound due to the absence of such specific studies in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 3 Quinolin 4 Yl Acrylic Acid Ethyl Ester Analogues

Impact of Substituents on the Quinoline (B57606) Core

The quinoline core is a versatile scaffold, and substitutions at various positions can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets or its performance in material applications. Research into quinoline derivatives has shown that the nature and position of substituents are key determinants of activity.

For instance, studies on different classes of quinoline derivatives have demonstrated that the introduction of halogen atoms, such as chlorine or fluorine, at the C-6 or C-7 positions can enhance biological activities like analgesic and anti-inflammatory effects. This is often attributed to the increased lipophilicity and altered electronic distribution of the quinoline ring system.

In a series of fluorinated quinoline analogues, the position of the fluorine atom was found to be critical for antifungal activity. While direct SAR data for 3-quinolin-4-yl-acrylic acid ethyl ester is limited, findings from related quinoline structures provide valuable insights. For example, a study on fluorinated quinoline analogs revealed that compounds with specific substitutions exhibited significant activity against various fungal strains.

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs

| Compound | Substituent on Quinoline Core | Antifungal Activity (% inhibition at 50 µg/mL) against S. sclerotiorum | Antifungal Activity (% inhibition at 50 µg/mL) against R. solani |

| 2b | 8-Fluoro, 2,3-dimethyl | >80% | - |

| 2e | 8-Fluoro, 2,3-dimethyl | >80% | - |

| 2f | 8-Fluoro, 2,3-dimethyl | >80% | - |

| 2g | 8-Fluoro, 2,3-dimethyl | - | 80.8% |

| 2k | 8-Fluoro, 2,3-dimethyl | >80% | - |

| 2n | 8-Fluoro, 2,3-dimethyl | >80% | - |

Data adapted from a study on fluorinated quinoline analogs. The specific ester attached at the 4-position in this study was a substituted benzoate, not an acrylate (B77674).

These findings suggest that electron-withdrawing groups in specific positions of the quinoline ring can be beneficial for certain biological activities. The electronic properties of substituents on the quinoline ring have been shown to correlate with the blocking potency of certain quinoline analogues on ion channels, indicating that electronic effects are a critical parameter in the design of new active compounds.

Modifications of the Acrylic Acid Ethyl Ester Moiety

The acrylic acid ethyl ester moiety of the molecule offers several sites for modification, including the ester group and the acrylic double bond. Alterations to this part of the molecule can influence its reactivity, polarity, and ability to act as a Michael acceptor, which can be crucial for covalent interactions with biological targets.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, for example, would significantly increase the polarity of the molecule, which could in turn affect its cell permeability and target-binding profile. While specific studies on the 3-quinolin-4-yl-acrylic acid series are not widely available, research on other acrylate-containing compounds has shown that the nature of the ester group can impact activity. For instance, replacing the ethyl group with larger or more complex alkyl or aryl groups can modulate lipophilicity and steric hindrance, thereby fine-tuning the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the reactivity of the α,β-unsaturated system can be modified by introducing substituents on the acrylic backbone. Such modifications would alter the electrophilicity of the β-carbon and could influence the compound's potential for Michael addition reactions, a mechanism implicated in the activity of many biologically active acrylates.

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as proteins and nucleic acids. For analogues of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers.

Although specific studies on the stereoisomers of this compound are not prevalent in the literature, the principle of stereoselectivity is a well-established concept in medicinal chemistry. For many classes of drugs, one enantiomer or diastereomer is significantly more potent or has a different pharmacological profile than its counterpart.

Correlation Between Structural Features and Biological or Material Properties

The biological and material properties of this compound analogues are a direct consequence of their structural features. A comprehensive SAR analysis aims to establish a clear correlation between specific structural modifications and the resulting changes in properties.

For instance, a quantitative structure-activity relationship (QSAR) study on a series of dequalinium (B1207927) analogues, which contain a quinoline ring, found a correlation between the blocking potency of K+ channels and the electronic properties of substituents at the 4-position of the quinoline ring. Specifically, the potency was found to correlate with the partial charge on the ring nitrogen atom and the energy of the lowest unoccupied molecular orbital (LUMO). This suggests that the electronic nature of the quinoline ring system is a key driver of this particular biological activity.

In the context of material science, the structural features of these compounds, such as the planar quinoline ring system and the conjugated acrylic moiety, can give rise to interesting photophysical properties. The absorption and emission of light are highly dependent on the electronic structure of the molecule, which can be tuned by the introduction of various substituents. The extended π-system can also facilitate intermolecular π-π stacking interactions in the solid state, influencing the crystal packing and, consequently, the material's bulk properties.

Emerging Applications in Chemical Science Beyond Biology

Development of Functional Materials

The bifunctional nature of 3-quinolin-4-yl-acrylic acid ethyl ester makes it a versatile building block for the synthesis of advanced materials. The acrylic ester moiety can undergo polymerization, while the quinoline (B57606) group can impart desirable thermal, mechanical, and photophysical properties to the resulting polymer.

The acrylic ester group in this compound serves as a polymerizable unit, enabling the formation of polymers with quinoline side chains. The polymerization of a novel acrylate (B77674) monomer derived from a quinoline-based chalcone has been successfully demonstrated through solution polymerization techniques. This resulted in polymers with molecular weights around 5000 g/mol and showed two stages of thermal decomposition at approximately 220 °C and 350 °C researchgate.net. Such studies indicate that the acrylic moiety of similar quinoline-containing acrylates can be polymerized to create novel polymeric materials.

The introduction of the bulky and rigid quinoline group as a side chain is expected to significantly influence the properties of the resulting polymer. Generally, increasing the size of side chains can lead to a greater free volume and reduced packing density, which tends to lower the glass transition temperature (Tg) and mechanical strength researchgate.netnih.gov. However, the rigidity of the quinoline ring could counteract this effect. For instance, polymers with rigid backbones, such as those containing bicyclic norbornyl units, exhibit thickness-independent glass transition temperatures and moduli in thin films, in contrast to more flexible polymers upenn.edu. The stiff quinoline side chains could therefore contribute to enhanced thermal stability and dimensional integrity of the polymer.

Furthermore, the synthesis of a novel quinoline-containing benzoxazine resin at room temperature, which upon polymerization yielded a thermoset, showcases the versatility of incorporating quinoline into polymer backbones. The resulting poly(8HQ-fa) thermoset demonstrated good thermal stability with a glass transition temperature of 201 °C, high char yield (42%), and low flammability, classifying it as a self-extinguishing material researchgate.net. These findings underscore the potential of creating high-performance polymers from quinoline-based monomers like this compound.

Polymers derived from this compound hold promise for use as matrices or reinforcing agents in advanced composite materials. The desirable thermal and mechanical properties imparted by the quinoline units can enhance the performance of the composite. Polymer matrix composites are widely used in applications that demand a combination of excellent properties, with thermosetting polymers like epoxy resins often reinforced with carbon or glass fibers mdpi.com.

The high thermal stability and low flammability of quinoline-containing polymers suggest their potential application in fire-resistant composites researchgate.net. Furthermore, natural fibers such as coir are being explored as cheaper, renewable reinforcement alternatives in geopolymer composites, where they improve toughness and alter the fracture behavior from brittle to more ductile researchgate.net. The incorporation of polymers with rigid quinoline side chains could lead to composites with a unique combination of stiffness, thermal resistance, and potentially tailored interfacial properties between the fiber and the matrix. The development of such composites could be beneficial for applications in construction, automotive, and aerospace industries where high-performance materials are required mdpi.comresearchgate.net.

Catalysis and Ligand Design

The nitrogen atom in the quinoline ring and the potential for coordination through the ester group make this compound and its derivatives attractive candidates for ligand design in catalysis.

The quinoline moiety is a well-established N-donor ligand in transition metal chemistry mdpi.com. The nitrogen atom's lone pair of electrons can coordinate with a variety of metal centers, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity.

A notable example of the coordinating ability of a closely related compound is the use of (E)-3-(quinolin-4-yl)acrylic acid (QCA) to synthesize three novel cadmium(II) coordination polymers. In these structures, the deprotonated QCA ligand coordinates to the cadmium centers through both the quinoline nitrogen and the carboxylate oxygen atoms, forming two-dimensional layered and one-dimensional ladder-like structures. This demonstrates the bifunctional coordinating capacity of the quinolinyl-acrylate scaffold researchgate.net. It is plausible that the ethyl ester derivative could exhibit similar coordination behavior, potentially acting as a bidentate or monodentate ligand.

Quinoline-based ligands have been shown to be effective in various catalytic reactions. For instance, copper(II) complexes with different quinoline derivatives have demonstrated catalytic activity in the oxidation of catechol to o-quinone mdpi.com. The electronic properties of the quinoline ligand, such as the presence of electron-donating or electron-withdrawing groups, significantly impact the catalytic efficiency of the metal complex mdpi.com. This suggests that metal complexes of this compound could also possess catalytic activity, which could be tuned by modifying the substituents on the quinoline ring.

While direct applications of this compound in organocatalysis have not been extensively reported, the quinoline scaffold is known to be a part of various organocatalysts. Enantioselective organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field in asymmetric synthesis researchgate.net.